Cas no 2228672-28-2 (4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol)

4-(4-Amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol is a heterocyclic phenolic compound featuring a pyrazole core substituted with an amino group and a methoxyphenol moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both amino and hydroxyl groups enhances its versatility in coupling reactions, while the methoxy substituent influences electronic properties and solubility. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is typically handled under controlled conditions due to its functional group sensitivity, requiring proper storage and handling to maintain stability. Suitable for research and industrial applications requiring precise molecular modifications.
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol structure
2228672-28-2 structure
商品名:4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol
CAS番号:2228672-28-2
MF:C11H13N3O2
メガワット:219.239822149277
CID:6443120
PubChem ID:165883966

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol
    • 2228672-28-2
    • EN300-1999807
    • インチ: 1S/C11H13N3O2/c1-14-11(9(12)6-13-14)8-4-3-7(15)5-10(8)16-2/h3-6,15H,12H2,1-2H3
    • InChIKey: OUBSIXISMBHGDN-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C=CC=1C1=C(C=NN1C)N)O

計算された属性

  • せいみつぶんしりょう: 219.100776666g/mol
  • どういたいしつりょう: 219.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1999807-10.0g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol
2228672-28-2
10g
$5221.0 2023-05-26
Enamine
EN300-1999807-10g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol
2228672-28-2
10g
$5221.0 2023-09-16
Enamine
EN300-1999807-5.0g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol
2228672-28-2
5g
$3520.0 2023-05-26
Enamine
EN300-1999807-0.05g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol
2228672-28-2
0.05g
$1020.0 2023-09-16
Enamine
EN300-1999807-2.5g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol
2228672-28-2
2.5g
$2379.0 2023-09-16
Enamine
EN300-1999807-0.25g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol
2228672-28-2
0.25g
$1117.0 2023-09-16
Enamine
EN300-1999807-1.0g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol
2228672-28-2
1g
$1214.0 2023-05-26
Enamine
EN300-1999807-0.5g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol
2228672-28-2
0.5g
$1165.0 2023-09-16
Enamine
EN300-1999807-0.1g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol
2228672-28-2
0.1g
$1068.0 2023-09-16
Enamine
EN300-1999807-5g
4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol
2228672-28-2
5g
$3520.0 2023-09-16

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol 関連文献

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenolに関する追加情報

Comprehensive Overview of 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol (CAS No. 2228672-28-2)

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol (CAS No. 2228672-28-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, featuring a pyrazole core linked to a methoxyphenol moiety, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its bioactive properties, which may contribute to novel therapeutic agents targeting inflammation, oxidative stress, and metabolic disorders.

The compound's molecular structure combines a 1-methyl-1H-pyrazol-5-yl group with a 3-methoxyphenol unit, creating a hybrid scaffold that enhances its pharmacokinetic profile. This structural synergy makes it a promising candidate for medicinal chemistry applications, especially in the design of small-molecule inhibitors and enzyme modulators. Recent studies highlight its potential role in addressing neurodegenerative diseases and cancer, aligning with current trends in precision medicine and targeted therapies.

In the context of synthetic chemistry, 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol is synthesized through multi-step organic reactions, often involving cross-coupling and functional group transformations. Its CAS No. 2228672-28-2 serves as a unique identifier in chemical databases, facilitating global research collaboration. The compound's stability under physiological conditions further underscores its utility in drug formulation and biomarker development.

From an industrial perspective, this compound is explored for its green chemistry potential, as researchers seek sustainable synthesis routes to minimize environmental impact. Its low toxicity profile and high selectivity make it a viable option for cosmeceutical applications, particularly in anti-aging and skin-protective formulations. These attributes resonate with the growing consumer demand for clean-label ingredients and eco-friendly products.

Emerging trends in AI-driven drug discovery have also spotlighted 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol, as machine learning models predict its interactions with biological targets. This aligns with frequent search queries like "pyrazole derivatives in medicine" and "methoxyphenol applications," reflecting public interest in cutting-edge research. Additionally, its potential role in nutraceuticals and functional foods is under investigation, catering to the wellness industry's expansion.

In summary, 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methoxyphenol (CAS No. 2228672-28-2) represents a versatile compound with multidisciplinary relevance. Its integration into life sciences, material engineering, and consumer health underscores its value as a research cornerstone. Future studies will likely explore its structure-activity relationships and commercial scalability, ensuring its prominence in scientific and industrial advancements.

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